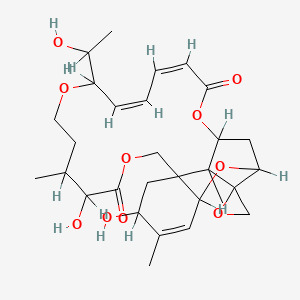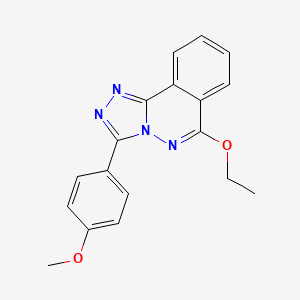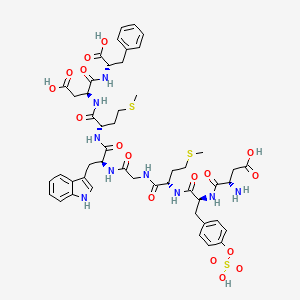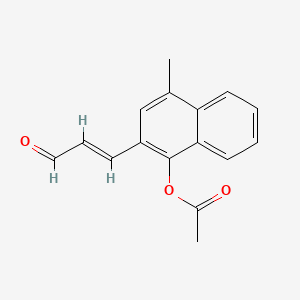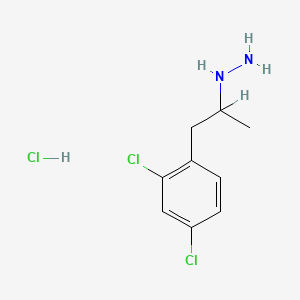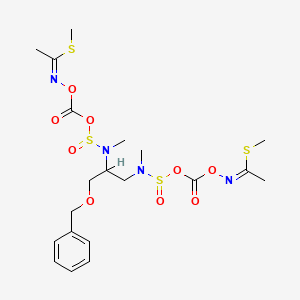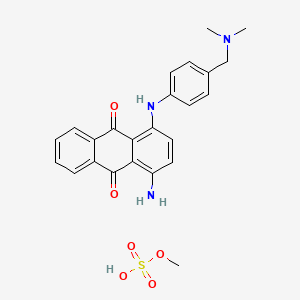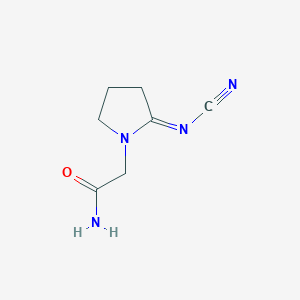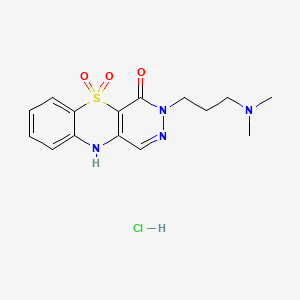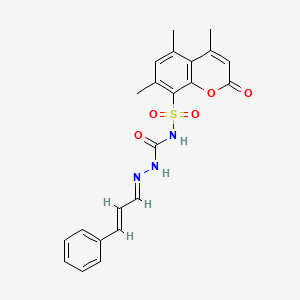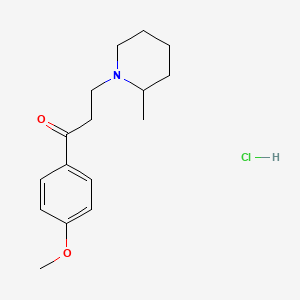
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
準備方法
The synthesis of 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of the azo group and the introduction of the sulphonyl and hydroxynaphthalene groups. The synthetic route often starts with the preparation of the intermediate compounds, which are then coupled through diazotization and azo coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a diagnostic agent.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the sulphonyl and hydroxynaphthalene groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar compounds include other azo dyes and sulphonyl-containing molecules. Compared to these compounds, 4-((5-((Dimethylamino)sulphonyl)-2-methylphenyl)azo)-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Some similar compounds include:
Disperse Blue 791: Another azo dye with different substituents.
2-Methoxyphenyl isocyanate: A compound with similar reactivity but different functional groups.
特性
CAS番号 |
83399-81-9 |
|---|---|
分子式 |
C28H28N4O5S |
分子量 |
532.6 g/mol |
IUPAC名 |
4-[[5-(dimethylsulfamoyl)-2-methylphenyl]diazenyl]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C28H28N4O5S/c1-5-37-25-13-9-8-12-23(25)29-28(34)22-16-19-10-6-7-11-21(19)26(27(22)33)31-30-24-17-20(15-14-18(24)2)38(35,36)32(3)4/h6-17,33H,5H2,1-4H3,(H,29,34) |
InChIキー |
IJSNKMYMVCHZJC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)N(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


